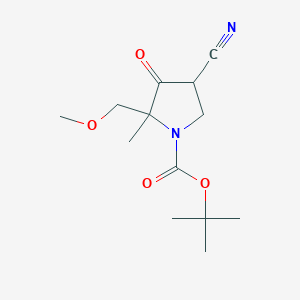
3,5-Dibromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridinone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the difluoroethyl group. The reaction conditions may include the use of bromine or a brominating agent in the presence of a catalyst, and the difluoroethyl group can be introduced using a difluoroethylating agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and difluoroethylation reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems may be employed to optimize the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions could convert the bromine atoms to hydrogen, resulting in a debrominated product.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Debrominated products.
Substitution: Compounds with new functional groups replacing the bromine atoms.
科学的研究の応用
3,5-Dibromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Could be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Dibromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The difluoroethyl group could enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
3,5-Dibromo-1-(2,2-difluoroethyl)pyridin-4(1H)-one: Similar structure with a different substitution pattern.
3,5-Dichloro-1-(2,2-difluoroethyl)pyridin-2(1H)-one: Chlorine atoms instead of bromine.
3,5-Dibromo-1-(2,2-difluoroethyl)pyridin-2(1H)-thione: Sulfur atom replacing the oxygen.
Uniqueness
3,5-Dibromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both bromine and difluoroethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C7H5Br2F2NO |
|---|---|
分子量 |
316.93 g/mol |
IUPAC名 |
3,5-dibromo-1-(2,2-difluoroethyl)pyridin-2-one |
InChI |
InChI=1S/C7H5Br2F2NO/c8-4-1-5(9)7(13)12(2-4)3-6(10)11/h1-2,6H,3H2 |
InChIキー |
GIRKQNBCMXZFJH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)N(C=C1Br)CC(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


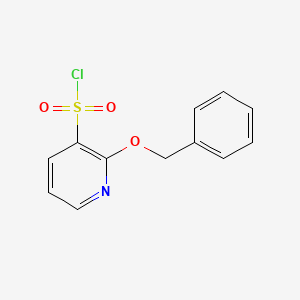
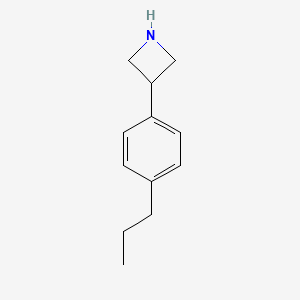

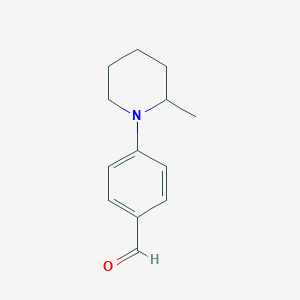
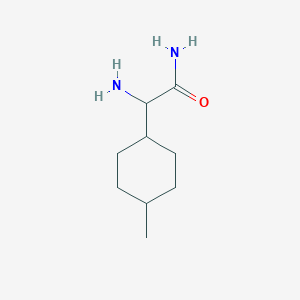
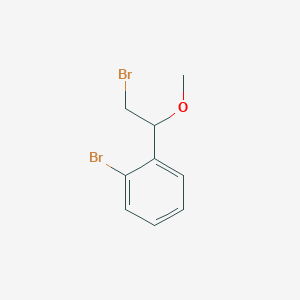

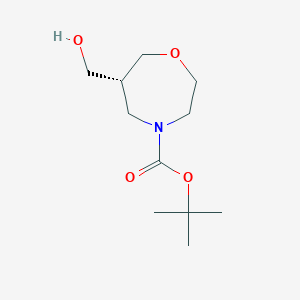
![3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13340884.png)
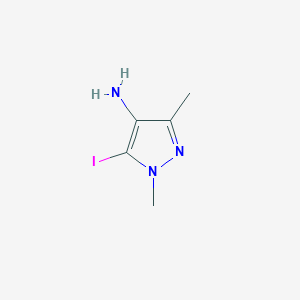
![2-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13340894.png)
